molecular formula C12H16ClNO B6185207 3-ethenyl-3-phenylmorpholine hydrochloride CAS No. 2648939-09-5

3-ethenyl-3-phenylmorpholine hydrochloride

Cat. No.: B6185207
CAS No.: 2648939-09-5
M. Wt: 225.7
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Description

3-Ethenyl-3-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol. This compound is characterized by its unique structure, which includes an ethenyl group attached to a morpholine ring that also bears a phenyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-3-phenylmorpholine hydrochloride typically involves the reaction of 3-phenylmorpholine with an ethenylating agent under specific conditions. One common method is the reaction of 3-phenylmorpholine with ethylene in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-3-phenylmorpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the ethenyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of the ethenyl group can lead to the formation of 3-ethenyl-3-phenylmorpholine-2,5-dione.

  • Reduction: Reduction of the compound can result in the formation of 3-ethyl-3-phenylmorpholine.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethenyl-3-phenylmorpholine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethenyl-3-phenylmorpholine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Ethyl-3-phenylmorpholine

  • 3-Phenylmorpholine

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Properties

CAS No.

2648939-09-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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